molecular formula C14H23N3O2S2 B6444592 N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640964-05-0

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6444592
CAS No.: 2640964-05-0
M. Wt: 329.5 g/mol
InChI Key: TXILATYTSWUCOC-UHFFFAOYSA-N
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Description

N-{1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a synthetic small molecule characterized by a piperidine core substituted with a cyclopropanesulfonamide group and a 2,4-dimethylthiazole moiety. The thiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is known to enhance pharmacokinetic properties such as metabolic stability and membrane permeability .

Properties

IUPAC Name

N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S2/c1-10-14(20-11(2)15-10)9-17-7-3-4-12(8-17)16-21(18,19)13-5-6-13/h12-13,16H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXILATYTSWUCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide, with the CAS number 2640964-05-0, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N3O2SC_{14}H_{23}N_{3}O_{2}S with a molecular weight of 329.5 g/mol. Its structure integrates a thiazole ring, a piperidine moiety, and a cyclopropanesulfonamide group, which may contribute to its unique biological activities.

Property Value
Molecular FormulaC₁₄H₂₃N₃O₂S
Molecular Weight329.5 g/mol
CAS Number2640964-05-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects. For instance, it may act as an inhibitor of certain enzymes involved in metabolic pathways or as an antagonist/agonist at specific receptor sites.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of related thiazole derivatives and found that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also possess similar properties due to its thiazole component.
  • Enzyme Inhibition : Research has indicated that thiazole derivatives can inhibit various enzymes such as carbonic anhydrase and acetylcholinesterase. Given the structural similarities, it is plausible that this compound could exhibit similar inhibitory effects.
  • Cytotoxicity Studies : In vitro studies have shown that compounds containing piperidine rings demonstrate cytotoxic effects against certain cancer cell lines. Further investigation into this compound's cytotoxic profile could elucidate its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other known compounds:

Compound Biological Activity
2-(2,4-dimethyl-1,3-thiazol-5-yl)methylamineAntimicrobial
4-(2,4-dimethyl-1,3-thiazol-5-yl)pyrimidinEnzyme inhibition
2-Mercapto-4-methylthiazoleAnticancer

Comparison with Similar Compounds

Research Implications and Limitations

While the target compound’s structural features align with antimicrobial and receptor-modulating agents, direct biological data are absent. highlights thiazole derivatives with antibacterial activity, but emphasizes piperidine sulfonamides in neuropharmacology . This divergence underscores the importance of substituent effects: minor structural changes (e.g., sulfonamide vs. carboxamide, thiazole vs. aryl groups) can redirect therapeutic applications. Further studies should prioritize synthesizing and testing the target molecule to validate hypotheses derived from structural analogs.

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